![molecular formula C13H18N2 B068304 cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 172739-04-7](/img/structure/B68304.png)
cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Vue d'ensemble
Description
cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a compound of interest due to its structural and chemical properties that could have implications in various fields, including organic electronics and medicinal chemistry. The interest in such compounds stems from their potential applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related pyrrolopyridine and pyrrolidinone compounds often involves multistep synthetic routes. For example, Zhang et al. (2014) synthesized cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione, highlighting a milder method than previously reported literature methods, emphasizing the evolution of synthetic strategies towards more efficient and less harsh conditions (Zhang et al., 2014).
Molecular Structure Analysis
Molecular structure determination, often through X-ray crystallography, provides detailed insights into the conformation and stereochemistry of compounds. For instance, the structural characterization of cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione revealed a monoclinic crystal system, showing the importance of molecular structure analysis in understanding compound properties (Zhang et al., 2014).
Chemical Reactions and Properties
Compounds like cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole undergo various chemical reactions, reflecting their reactivity and functional group behavior. Studies on similar compounds often explore reactions such as cycloadditions, N-alkylation, and more, providing insights into their chemical behavior and potential transformations.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the application and handling of chemical compounds. While specific data on cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole was not found, related research emphasizes the significance of these properties in the practical use of such compounds.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with various reagents, and stability under different conditions, define the versatility and application scope of compounds. Investigations into related pyrrole derivatives offer a window into understanding how structural variations influence these properties.
For detailed insights and methodologies relevant to the synthesis, analysis, and properties of compounds similar to cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole, the following references are recommended:
- Synthesis and X-ray structure analysis of cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione (Zhang et al., 2014).
Applications De Recherche Scientifique
Synthesis and Optical Properties
Diketopyrrolopyrroles, closely related to cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole, are utilized in high-quality pigments and electronic devices due to their straightforward synthesis, stability, and strong optical properties. Their structural modification leads to significant changes in optical characteristics, making them ideal for applications in field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging (Grzybowski & Gryko, 2015).
Biological Activity and Drug Design
Pyrrole-based compounds, which include structures similar to cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole, have shown a wide range of biological activities. These activities include anticancer, antimicrobial, and antiviral effects, attributed to the pyrrole nucleus's role as a pharmacophore unit. This has inspired the synthesis of novel compounds for pharmaceutical applications, highlighting the versatility of pyrrole derivatives in drug discovery programs (Li Petri et al., 2020).
Supramolecular Chemistry
Calix[4]pyrroles, structurally related to cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole, have been utilized in the self-assembly of supramolecular capsules. These capsules, derived from calixpyrrole components, demonstrate the ability of calix[4]pyrrole derivatives to engage in interactions leading to the formation of molecular capsules. This application is significant in the development of new materials and molecular recognition systems (Ballester, 2011).
Electron-Deficient Pigments in Polymers
The development of π-conjugated organic polymers incorporating diketopyrrolopyrrole (DPP) and its analogs, including structures akin to cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole, has been pivotal in electronic devices. These polymers exhibit distinct optical and electrochemical characteristics due to the core-extension or structural optimization of these electron-deficient pigments, enhancing their potential in electronic device applications (Deng et al., 2019).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, H335 indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . There are several precautionary statements associated with it, including P233, P260, P264, P270, P271, P280, P301, P301, P303, P304, P305, P310, P330, P331, P338, P340, P351, P353, P361, P363, P403, P405 .
Propriétés
IUPAC Name |
(3aS,6aR)-5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2/t12-,13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBSJQWEYXEPBK-BETUJISGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182224 | |
| Record name | rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
172739-04-7 | |
| Record name | rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172739-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-octahydropyrrolo[3,4-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



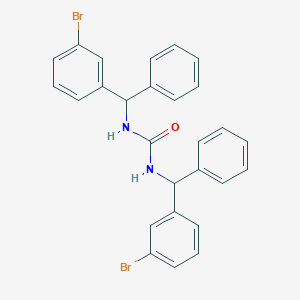

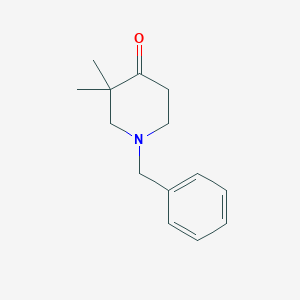

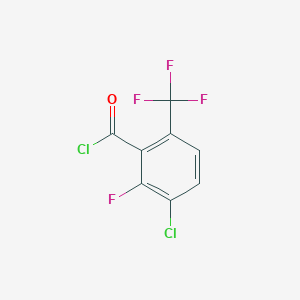
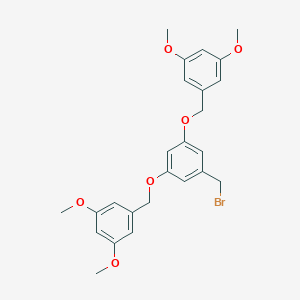
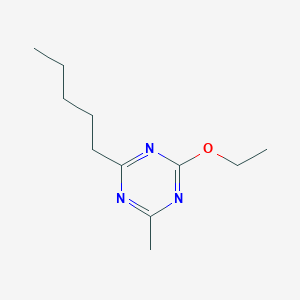
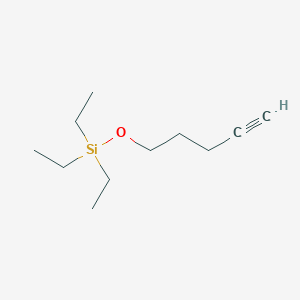
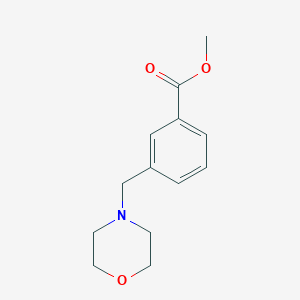
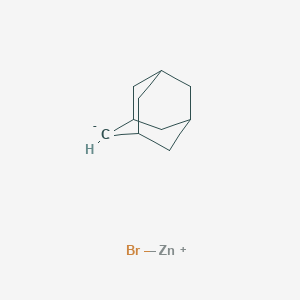


![Thiazolo[5,4-d]isothiazol-5-amine](/img/structure/B68250.png)